molecular formula C19H22BrNO3S B2679725 4-Benzyl-1-(4-bromo-3-methoxybenzenesulfonyl)piperidine CAS No. 718601-21-9

4-Benzyl-1-(4-bromo-3-methoxybenzenesulfonyl)piperidine

Cat. No.: B2679725
CAS No.: 718601-21-9
M. Wt: 424.35
InChI Key: BNMJFLNHQJIKEZ-UHFFFAOYSA-N
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Description

4-Benzyl-1-(4-bromo-3-methoxybenzenesulfonyl)piperidine is a complex organic compound that belongs to the class of piperidine derivatives This compound is characterized by the presence of a benzyl group, a bromo-methoxybenzene sulfonyl group, and a piperidine ring

Preparation Methods

One common synthetic route involves the use of N-bromosuccinimide (NBS) for bromination reactions . The reaction conditions often require specific solvents and catalysts to achieve high yields and purity. Industrial production methods may involve large-scale reactions with optimized conditions to ensure consistency and efficiency.

Chemical Reactions Analysis

4-Benzyl-1-(4-bromo-3-methoxybenzenesulfonyl)piperidine undergoes various types of chemical reactions, including:

Common reagents used in these reactions include palladium catalysts, boron reagents, and various solvents. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

4-Benzyl-1-(4-bromo-3-methoxybenzenesulfonyl)piperidine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Benzyl-1-(4-bromo-3-methoxybenzenesulfonyl)piperidine involves its interaction with specific molecular targets. The compound’s structure allows it to bind to certain enzymes or receptors, influencing biological pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

4-Benzyl-1-(4-bromo-3-methoxybenzenesulfonyl)piperidine can be compared with other piperidine derivatives, such as:

Properties

IUPAC Name

4-benzyl-1-(4-bromo-3-methoxyphenyl)sulfonylpiperidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22BrNO3S/c1-24-19-14-17(7-8-18(19)20)25(22,23)21-11-9-16(10-12-21)13-15-5-3-2-4-6-15/h2-8,14,16H,9-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNMJFLNHQJIKEZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)S(=O)(=O)N2CCC(CC2)CC3=CC=CC=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22BrNO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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